REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1([C:7]([O:9]CC)=[O:8])[CH2:6][CH2:5][CH2:4]1.[OH-].[Na+]>C(O)C.C1COCC1.O>[F:1][CH:2]([F:12])[C:3]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
FC(C1(CCC1)C(=O)OCC)F
|
Name
|
|
Quantity
|
0.162 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (3 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL) The combined organic layer
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residual mass was then azeotroped with toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(CCC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |